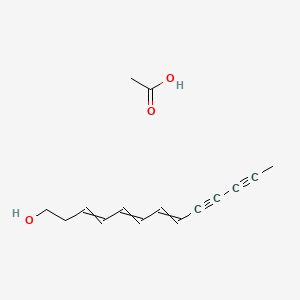
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol is a complex organic compound with the molecular formula C15H18O3. This compound is characterized by its unique structure, which includes multiple double and triple bonds, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol typically involves multi-step organic reactions. One common method includes the use of trideca-1,3,5-triene-7,9,11-triyne as a starting material. This compound undergoes a series of reactions, including hydrogenation and acetylation, to form the desired product. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Esters, ethers.
Scientific Research Applications
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol involves its interaction with various molecular targets. The compound’s multiple double and triple bonds allow it to participate in electron transfer reactions, which can affect cellular processes. It may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trideca-1,3,5-triene-7,9,11-triyne: Shares a similar backbone structure but lacks the acetyl group.
3,5,7-Tridecatriene-9,11-diyn-1-ol: Similar structure but without the acetic acid moiety.
1,5,7-Octatrien-3-ol, 3,7-dimethyl-: Contains similar triene and diyn functionalities but differs in the overall structure.
Uniqueness
Acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol is unique due to its combination of multiple unsaturated bonds and the presence of an acetyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
506-16-1 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
acetic acid;trideca-3,5,7-trien-9,11-diyn-1-ol |
InChI |
InChI=1S/C13H14O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h6-11,14H,12-13H2,1H3;1H3,(H,3,4) |
InChI Key |
OLAOZQXHSWNMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC=CC=CC=CCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)


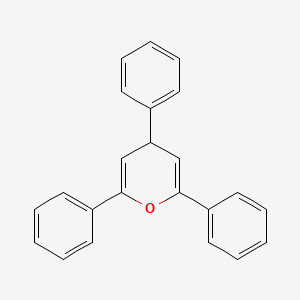
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)

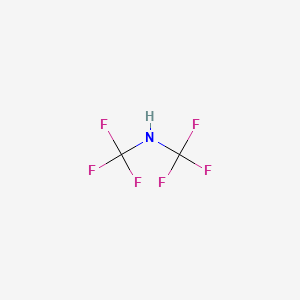

![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)

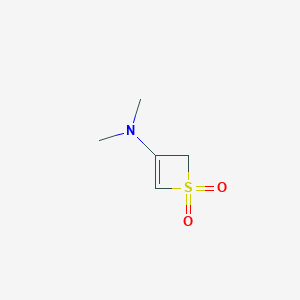
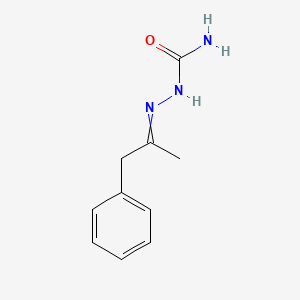

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
